![molecular formula C8H17Br B2878969 3-(Bromomethyl)-2,4-dimethylpentane CAS No. 1502515-33-4](/img/structure/B2878969.png)
3-(Bromomethyl)-2,4-dimethylpentane
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Overview
Description
Compounds like “3-(Bromomethyl)-2,4-dimethylpentane” belong to a class of organic compounds known as alkyl halides. They contain a halogen atom (in this case, bromine) attached to an alkyl group .
Molecular Structure Analysis
The molecular structure of a compound like “3-(Bromomethyl)-2,4-dimethylpentane” would consist of a pentane backbone with two methyl groups attached to the 2nd and 4th carbons and a bromomethyl group attached to the 3rd carbon .Chemical Reactions Analysis
Alkyl halides are known to undergo various types of reactions, including nucleophilic substitution and elimination reactions . The specific reactions that “3-(Bromomethyl)-2,4-dimethylpentane” would undergo are not specified in the literature.Scientific Research Applications
Synthesis of Block Copolymers
“3-(Bromomethyl)-2,4-dimethylpentane” can be utilized in the synthesis of block copolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This process allows for the creation of poly(styrene-b-methyl methacrylate) block copolymers, which have significant applications in materials science, particularly in creating novel materials with tailored properties .
Organic Building Blocks
This compound serves as an organic building block for the preparation of beta-substituted acrylates . These acrylates are crucial in the production of polymers with specific functionalities that are used in coatings, adhesives, and sealants .
Synthesis of Beta-Lactams
Beta-lactams, which form the core of several antibiotic drugs, can be synthesized through the cyclization of amides derived from “3-(Bromomethyl)-2,4-dimethylpentane”. This application is vital in pharmaceutical research for developing new antibacterial agents .
Inhibitor for Collagen Synthesis
In medical research, derivatives of “3-(Bromomethyl)-2,4-dimethylpentane” can act as inhibitors for collagen synthesis. This has potential applications in the treatment of fibrotic diseases and in controlling excessive scar tissue formation .
Study of Potassium Channels
The compound is employed in neuroscience to study potassium channels and their functions. Understanding these channels is essential for developing treatments for neurological disorders .
Alpha-Tocotrienol Metabolism
It also serves as an inhibitor in the study of alpha-tocotrienol metabolism. Alpha-tocotrienol is a form of Vitamin E, and its metabolism is significant in understanding its role in human health and disease .
Mechanism of Action
Target of Action
Brominated compounds are known to interact with various biological targets, including proteins and enzymes, which can lead to changes in cellular functions .
Mode of Action
Brominated compounds are known to participate in various chemical reactions, such as suzuki–miyaura coupling . This process involves a palladium-catalyzed cross-coupling reaction, which could potentially influence the compound’s interaction with its targets .
Biochemical Pathways
Brominated compounds can potentially affect various metabolic pathways, depending on their specific targets .
Pharmacokinetics
The pharmacokinetics of similar compounds can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Brominated compounds can potentially cause various effects at the molecular and cellular levels, depending on their specific targets and mode of action .
properties
IUPAC Name |
3-(bromomethyl)-2,4-dimethylpentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17Br/c1-6(2)8(5-9)7(3)4/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVJELFGOVIAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-2,4-dimethylpentane |
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